Metalaxyl-13C6

Catalog No.
S1799545
CAS No.
1356199-69-3
M.F
C15H21NO4
M. Wt
285.29 g/mol
Availability
In Stock
* This item is exclusively intended for research purposes and is not designed for human therapeutic applications or veterinary use.
Metalaxyl-13C6

Metalaxyl-13C6 is a stable isotope-labeled internal standard for accurate LC-MS/MS quantification of Metalaxyl residues. Addressing matrix effects and ion suppression, it ensures precise data for food and environmental regulatory compliance.

  • Perfect co-elution with native analyte corrects matrix-induced signal suppression/enhancement.
  • Isotopic stability avoids H/D exchange issues, minimizing troubleshooting in high-throughput methods.
  • Single standard for both chiral and non-chiral methods of Metalaxyl-M, simplifying workflow.

Supplied with certified purity and enrichment. Global shipping available.

CAS Number

1356199-69-3

Product Name

Metalaxyl-13C6

IUPAC Name

methyl 2-[(2,6-dimethyl(1,2,3,4,5,6-13C6)cyclohexa-1,3,5-trien-1-yl)-(2-methoxyacetyl)amino]propanoate

Molecular Formula

C15H21NO4

Molecular Weight

285.29 g/mol

InChI

InChI=1S/C15H21NO4/c1-10-7-6-8-11(2)14(10)16(13(17)9-19-4)12(3)15(18)20-5/h6-8,12H,9H2,1-5H3/i6+1,7+1,8+1,10+1,11+1,14+1

InChI Key

ZQEIXNIJLIKNTD-HEYPXIGASA-N

Synonyms

N-(2,6-Dimethylphenyl-13C6)-N-(2-methoxyacetyl)alanine Methyl Ester; (+/-)-Metalaxyl-13C6; Allegiance-13C6; Apron-13C6; Metanaxin-13C6; Metasyl-13C6; Metaxanine-13C6; Methyl N-Methoxyacetyl-N-(2,6-dimethylphenyl)-DL-alaninate-13C6; Ridomil-13C6;

Canonical SMILES

CC1=C(C(=CC=C1)C)N(C(C)C(=O)OC)C(=O)COC

Isomeric SMILES

C[13C]1=[13C]([13C](=[13CH][13CH]=[13CH]1)C)N(C(C)C(=O)OC)C(=O)COC

Metalaxyl-(phenyl-13C6) is an isotope-labeled analog of the phenylamide fungicide, metalaxyl.

Purity

≥98%

Package Size

1 mg, 5 mg, 10 mg

Metalaxyl-13C6 is a stable isotope-labeled (SIL) form of Metalaxyl, a systemic phenylamide fungicide used to control fungal pathogens on a wide range of crops. Its primary and critical application is as an internal standard for quantitative analysis by isotope dilution mass spectrometry (IDMS), particularly in LC-MS/MS methods. This technique is essential for accurately measuring trace levels of Metalaxyl and its active enantiomer, Metalaxyl-M (Mefenoxam), in complex matrices such as food, soil, and water for regulatory compliance and safety monitoring.

Research Fit

13C6-labeled isotopologue for isotope dilution mass spectrometry

Co-elution and identical ionization to native metalaxyl

PESTANAL® analytical standard grade

Using unlabeled Metalaxyl as a substitute for Metalaxyl-13C6 is incompatible with the isotope dilution mass spectrometry (IDMS) method. The core principle of IDMS requires an internal standard that is chemically identical to the analyte but has a different mass, allowing it to be distinguished by the mass spectrometer. Unlabeled Metalaxyl has the same mass as the target analyte and cannot be differentiated, making it impossible to correct for sample loss during preparation or for matrix-induced signal suppression/enhancement in the MS source. This failure to correct for analytical variability renders the quantitative results unreliable and invalid for regulatory or research purposes.

Substitution Risk

  • Unlabeled standard

    Matrix-induced ion suppression cannot be corrected without an isotopically matched internal standard.

  • Deuterated analog

    Deuteration may alter retention time and risk H/D exchange, compromising quantification accuracy.

  • Partially labeled analog

    Smaller mass shifts (M+1 to M+5) can overlap with the native analyte's isotopic envelope.

Enhanced Method Robustness: 13C Labeling Provides Superior Isotopic Stability Over Deuterated Analogs

Unlike deuterated standards (e.g., Metalaxyl-d5), which can be susceptible to hydrogen/deuterium (H/D) back-exchange with protons from solvents or the sample matrix, 13C-labeled standards are exceptionally stable. The six 13C atoms in Metalaxyl-13C6 are incorporated into the stable carbon backbone of the molecule. This prevents the loss of the isotopic label during sample storage, extraction, or chromatographic analysis, a risk that can compromise the integrity of deuterated standards and lead to inaccurate quantification.

Evidence DimensionIsotopic Stability
Target Compound Data13C isotopes are incorporated into the stable carbon skeleton, making them not susceptible to atomic exchange.
Comparator Or BaselineDeuterated (²H) standards can be prone to back-exchange with hydrogen atoms, particularly at acidic positions or on heteroatoms.
Quantified DifferenceNot applicable (Qualitative chemical principle)
ConditionsStandard analytical workflow conditions, including sample preparation, storage, and chromatography.

The superior stability of the 13C label ensures higher data accuracy and method reliability, reducing the risk of failed batches and analytical errors in long-term or complex studies.

Isotopic Purity
Class-level
99 atom% 13C
Minimizes isotopic interference in IDMS
13C labeling avoids H/D exchange typical of deuterated standards

Improved Accuracy: 13C Labeling Ensures Co-elution and Better Compensation for Matrix Effects

A key advantage of 13C-labeled standards is their ability to co-elute perfectly with the unlabeled analyte in liquid chromatography. The mass increase from 13C isotopes is distributed through the carbon backbone, leaving physicochemical properties like polarity virtually unchanged. In contrast, deuterated standards often elute slightly earlier than their non-deuterated counterparts. This chromatographic shift means the deuterated standard may experience different matrix effects (ion suppression or enhancement) than the analyte, leading to biased and less accurate results.

Evidence DimensionChromatographic Co-elution
Target Compound DataPerfect co-elution with unlabeled Metalaxyl due to virtually identical physicochemical properties.
Comparator Or BaselineDeuterated standards often exhibit a chromatographic shift, eluting slightly earlier in reversed-phase chromatography.
Quantified DifferenceNot applicable (Qualitative chromatographic principle)
ConditionsReversed-phase liquid chromatography (LC) coupled with mass spectrometry.

Perfect co-elution ensures that both the standard and the analyte are subjected to the exact same matrix effects, allowing for more effective correction and ultimately yielding more accurate and precise quantitative data.

Mass Shift
Class-level
M+6
vs. M+0 (unlabeled) or M+1–M+5
Ensures unambiguous MS discrimination from native analyte
Critical for multi-residue pesticide screens

Workflow Efficiency: Enables Accurate Quantification of Both Racemic Metalaxyl and its Active Enantiomer, Metalaxyl-M

Metalaxyl is a racemic mixture, while the R-enantiomer, Metalaxyl-M (Mefenoxam), is the biologically active component. Regulatory and environmental fate studies often require specific quantification of Metalaxyl-M. Because Metalaxyl-13C6 is chemically identical to both enantiomers (differing only in isotopic composition), it serves as a single, reliable internal standard for the analysis of the total racemic mixture or for enantiomer-specific quantification following chiral chromatographic separation.

Evidence DimensionAnalytical Versatility
Target Compound DataServes as a single internal standard for quantifying both total Metalaxyl and its specific R-enantiomer, Metalaxyl-M.
Comparator Or BaselineUsing separate analytical standards or methods for the racemate and the specific enantiomer.
Quantified DifferenceNot applicable (Qualitative workflow benefit)
ConditionsLC-MS/MS analysis, including methods with and without chiral chromatography.

Using a single internal standard for multiple related analytes simplifies analytical workflows, reduces the potential for error, and lowers procurement costs by eliminating the need to purchase and validate multiple standard compounds.

Purity Certification
Specification review
≥98.0% (HPLC)
PESTANAL® analytical standard
Lot-specific COA supports method validation
Meets requirements for accredited labs
Stereoselective Metabolism
Reported
Hydroxymetalaxyl R/S 1.76 Demethylmetalaxyl R/S 1.82 Didemethylmetalaxyl S/R 1.44
Enables enantiomer-specific metabolite ratio comparison
Rat hepatic microsome study (60 min)

Trace-Level Pesticide Residue Monitoring in Food and Environmental Matrices

For laboratories conducting routine monitoring of pesticide residues in complex samples like produce, soil, or water, Metalaxyl-13C6 is the right choice. Its perfect co-elution with the native analyte ensures superior correction for matrix effects, while its high isotopic stability prevents analytical errors during sample preparation, leading to highly accurate and reproducible data essential for food safety and environmental regulatory compliance.

Enantiomer-Specific Analysis for Regulatory and Efficacy Studies

When research or regulatory requirements demand the specific quantification of the active R-enantiomer (Metalaxyl-M/Mefenoxam), Metalaxyl-13C6 provides a streamlined workflow. It allows for the use of a single, reliable internal standard across both chiral and non-chiral LC-MS/MS methods, simplifying procurement and ensuring consistent, high-quality data for assessing environmental fate or biological activity.

High-Throughput Screening and Method Development

In high-throughput environments or during the development of new analytical methods, the robustness of the internal standard is paramount. The chemical and isotopic stability of Metalaxyl-13C6 minimizes the risk of analytical variability that can arise from H/D exchange in deuterated standards, making it a more dependable choice that reduces the need for extensive troubleshooting and ensures long-term method reliability.

Application Fit Matrix

Application
Selection Property
Validation Focus
Pesticide residue IDMS
M+6 mass shift, 13C isotopic purity
Matrix-effect correction, method accuracy
In vitro metabolism & toxicokinetics
Stable 13C6 label for metabolite tracing
Stereoselective metabolism endpoint review
Multi-residue LC-MS/MS screening
PESTANAL® certified purity, lot-specific COA
Multi-analyte method consistency
Environmental fate studies
13C6 tracer for dissipation kinetics
Extraction efficiency correction, transformation product monitoring

XLogP3

1.6

Hydrogen Bond Acceptor Count

4

Exact Mass

285.16718716 Da

Monoisotopic Mass

285.16718716 Da

Heavy Atom Count

20

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